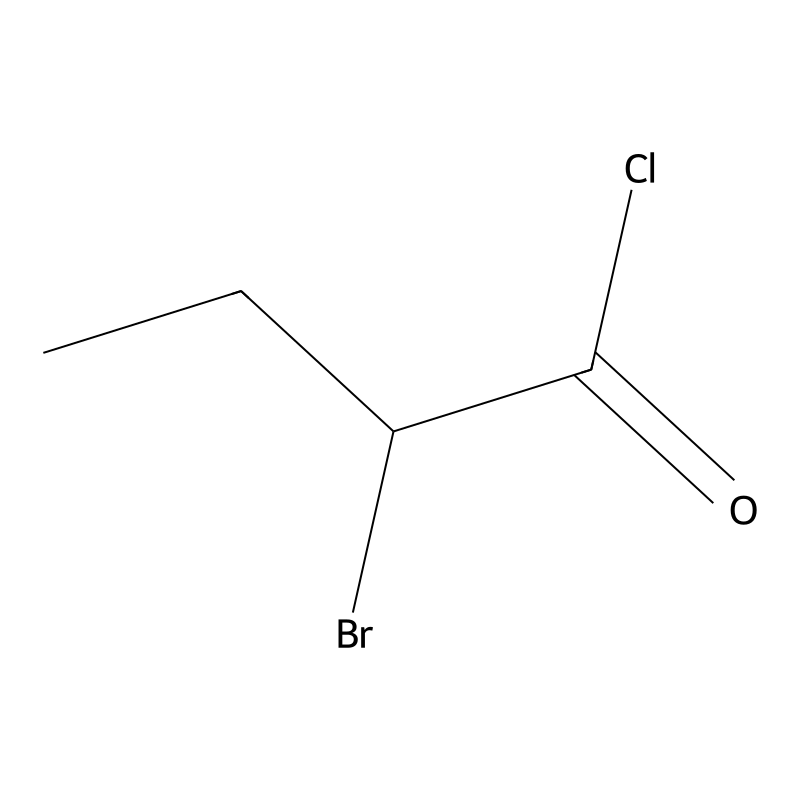

2-Bromobutyryl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acylating Agent

One of the main applications of 2-Bromobutyryl chloride is as an acylating agent. Acylation refers to the introduction of an acyl group (R-C=O) into a molecule. 2-Bromobutyryl chloride can react with various nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. These functional groups are crucial building blocks in organic synthesis and play a role in the development of new pharmaceuticals and materials [1].

Here's an example of how 2-Bromobutyryl chloride can be used for acylation:

2-Bromobutyryl chloride + Ethanol -> Ethyl 2-Bromobutyrate (Ester)[1] Organic Chemistry by John McMurry (8th Edition). This is a general textbook reference for organic synthesis concepts.

Preparation of Alkyl Bromides

2-Bromobutyryl chloride can also be used as a precursor for the synthesis of other important organic compounds, particularly alkyl bromides. Through a process called nucleophilic substitution, the bromine atom in 2-Bromobutyryl chloride can be displaced by another nucleophile, such as a bromide ion (Br⁻). This reaction yields 1-bromo-3-chlorobutane, a valuable alkyl bromide intermediate used in further organic transformations [2].

[2] Journal of the American Chemical Society "Selective Debromination of vic-Dibromides and a-Halo Esters" - This reference describes a research paper where 2-Bromobutyryl chloride was used as a starting material: . This is a specific research example of using 2-Bromobutyryl chloride.

2-Bromobutyryl chloride is an organic compound with the molecular formula and a molecular weight of 185.45 g/mol. It is classified as an acyl chloride, specifically a brominated derivative of butyryl chloride. The compound appears as a colorless to slightly yellow liquid with a pungent odor, and it is known for its reactivity with water and alcohols, forming corresponding acids and esters respectively. Its boiling point is approximately 151 °C, and it has a density of 1.532 g/cm³ at 20 °C .

While specific biological activity data for 2-bromobutyryl chloride is limited, compounds in the acyl chloride category often exhibit significant biological properties due to their ability to modify biomolecules through acylation. Such modifications can impact enzyme activity, receptor binding, and other biochemical interactions. The bromine atom may also influence the compound's reactivity and interaction with biological systems, potentially enhancing its pharmacological properties .

The synthesis of 2-bromobutyryl chloride typically involves the bromination of butyryl chloride or the direct chlorination of 2-bromobutyric acid. The general steps include:

- Bromination: Butyric acid can be brominated using bromine in the presence of a catalyst to yield 2-bromobutyric acid.

- Conversion to Acyl Chloride: The resulting acid is then treated with thionyl chloride or oxalyl chloride to produce the corresponding acyl chloride.

This method allows for the introduction of the bromine atom at the second carbon position while converting the carboxylic acid into an acyl chloride .

2-Bromobutyryl chloride finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes.

- Polymer Chemistry: Utilized in the production of polymerization catalysts.

- Chemical Modification: Acts as a reagent for modifying proteins and other biomolecules in biochemical research.

Its reactivity makes it valuable in synthetic organic chemistry for introducing functional groups into larger molecules .

Studies on the interactions of 2-bromobutyryl chloride typically focus on its reactivity with nucleophiles. For example, its reactions with amines and alcohols are well-documented, showcasing its potential to form various derivatives that may have distinct biological or chemical properties. Additionally, research into its interactions with biological macromolecules could provide insights into its potential therapeutic uses or toxicological effects .

Several compounds are structurally similar to 2-bromobutyryl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butyryl Chloride | Non-brominated version; widely used as an acylating agent. | |

| 4-Bromobutyryl Chloride | Bromine at the fourth position; used in similar applications but may exhibit different reactivity. | |

| 2-Bromobutanoic Acid | Acid form; useful in biological applications but less reactive than acyl chlorides. | |

| Butanoyl Chloride | Similar structure without bromine; serves as an important building block in organic synthesis. |

The uniqueness of 2-bromobutyryl chloride lies in its specific bromination at the second carbon, which can significantly affect its reactivity and potential applications compared to its non-brominated counterparts .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable;Corrosive